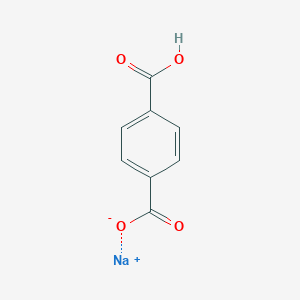

Monosodium terephthalate

Cat. No. B091703

Key on ui cas rn:

15596-76-6

M. Wt: 188.11 g/mol

InChI Key: DJYPJBAHKUBLSS-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US04457814

Procedure details

FIG. 1 is a diagram of the invented process using sodium hydroxide and ammonium hydroxide. Terephthalic acid, sodium hydroxide and ammonium hydroxide are metered into reservoir 1 by lines 2, 3 and 4 in ratios of one mole per mole at the beginning of the electrochemical reduction process to form sodium ammonium terephthalate. Added ammonium hydroxide is used as a buffer to raise the pH from approximately 7 to within the range of from about 8.0 to about 11.0. The sodium ammonium salt solution is thereupon pumped by suitable means by line 5 to electrolysis cell 6 wherein the salt of terephthalic acid is reduced to sodium p-hydroxymethylbenzoate (Na p-HMB). The Na p-HMB is thereupon pumped by line 7 back to the reservoir 1 which contains Na p-HMB, NH4OH, and monosodium terephthalate. After optimum levels of Na p-HMB have been reached in the reservoir 1, a portion of the electrolysis cell output of line 7 is pumped by line 8 to reactor 9 to which make-up terephthalic acid and make-up sodium hydroxide are added by lines 10 and 11. Make-up terephthalic acid and sodium hydroxide are required because of the reduction of the sodium ammonium terephthalate to Na p-HMB and to salt out the Na p-HMB. Recycle ammonium salt from reactor 9 is pumped by line 25 to line 18 and thence to reservoir 1. The disodium terephthalate in reactor 9 is pumped with the solution removed from reservoir 1 by line 12 to chill unit 13 wherein the Na p-HMB is salted out by the presence of the disodium terephthalate. The resulting slurry in chill unit 13 is pumped by line 14 to filter 15 wherein solids comprising Na p-HMB are filtered and forwarded by line 16 to be recrystallized in crystallizer 17. Mother liquor from filter 15 is recycled to reservoir 1 by line 18. Mother liquor after dewatering from crystallizer 17 is recycled to reservoir 1 by line 19, which joins line 18. Recycle slurry from filter 15 is returned to chill unit 13 by line 22 if recycle is necessary to obtain sufficient cooling. Make-up terephthalic acid and ammonium hydroxide are added to line 18 by lines 20 and 21 to restore the sodium:ammonium:terephthalate ratio and are reacted in reservoir 1. Sodium p-hydroxymethylbenzoate is removed from crystallizer 17 by line 25 to reactor 23 where it is acidified to obtain p-hydroxymethylbenzoic acid.

Name

sodium ammonium terephthalate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Na p-HMB

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

Na p-HMB

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

ammonium salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Name

disodium terephthalate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Name

sodium ammonium salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

Name

sodium p-hydroxymethylbenzoate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 17

Name

Na p-HMB

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 18

Name

Na p-HMB

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 19

Name

Na p-HMB

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 22

Identifiers

|

REACTION_CXSMILES

|

[OH-].[NH4+].[C:3]([O-])(=[O:13])[C:4]1[CH:12]=[CH:11][C:7]([C:8]([O-:10])=[O:9])=[CH:6][CH:5]=1.[NH4+].[Na+].C(O)(=O)C1C=CC(C(O)=O)=CC=1.OCC1C=CC(C([O-])=O)=CC=1.[Na+].C([O-])(=O)C1C=CC(C(O)=O)=CC=1.[Na+].[OH-].[Na+].C([O-])(=O)C1C=CC(C([O-])=O)=CC=1.[Na+].[Na+].[Na].[NH4+].C([O-])(=O)C1C=CC(C([O-])=O)=CC=1>>[OH:13][CH2:3][C:4]1[CH:5]=[CH:6][C:7]([C:8]([OH:10])=[O:9])=[CH:11][CH:12]=1 |f:0.1,2.3.4,6.7,8.9,10.11,12.13.14,^1:69|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[NH4+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=C(C(=O)O)C=C1)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=C(C(=O)O)C=C1)(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Six

|

Name

|

sodium ammonium terephthalate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-].[NH4+].[Na+]

|

Step Seven

|

Name

|

Na p-HMB

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC1=CC=C(C(=O)[O-])C=C1.[Na+]

|

Step Eight

|

Name

|

Na p-HMB

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-].[NH4+].[Na+]

|

Step Nine

[Compound]

|

Name

|

ammonium salt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

|

Name

|

disodium terephthalate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-].[Na+].[Na+]

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=C(C(=O)O)C=C1)(=O)O

|

Step Twelve

|

Name

|

sodium ammonium salt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-].[NH4+].[Na+]

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[NH4+]

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Fifteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-]

|

Step 16

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=C(C(=O)O)C=C1)(=O)O

|

Step 17

|

Name

|

sodium p-hydroxymethylbenzoate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC1=CC=C(C(=O)[O-])C=C1.[Na+]

|

Step 18

|

Name

|

Na p-HMB

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-].[NH4+].[Na+]

|

Step 19

|

Name

|

Na p-HMB

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC1=CC=C(C(=O)[O-])C=C1.[Na+]

|

Step 20

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].[OH-]

|

Step 21

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=C(C(=O)O)C=C1)(=O)[O-].[Na+]

|

Step 22

|

Name

|

Na p-HMB

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC1=CC=C(C(=O)[O-])C=C1.[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to raise the pH from approximately 7 to within the range of from about 8.0 to about 11.0

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a portion of the electrolysis cell output of line 7 is pumped by line 8 to reactor

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are added by lines 10 and 11

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed from reservoir 1 by line 12

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to chill unit 13 wherein the Na p-HMB

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

to filter 15 wherein solids

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

are filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to be recrystallized in crystallizer 17

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Mother liquor from filter 15

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Recycle slurry from filter 15

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to chill unit 13 by line 22 if recycle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain sufficient cooling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are added to line 18 by lines 20 and 21

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Sodium p-hydroxymethylbenzoate is removed from crystallizer 17 by line 25 to reactor 23 where it

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCC1=CC=C(C(=O)O)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |